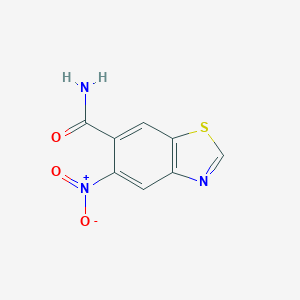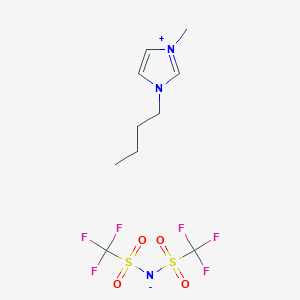
1-丁基-3-甲基-1H-咪唑-3-鎓双(三氟甲基)磺酰胺
描述
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.
科学研究应用
离子液体
该化合物是一种离子液体,它是在室温下仍保持液态的盐 . 离子液体已广泛应用于材料制备,包括离子液体中的聚合物合成,无机纳米材料的制备以及天然聚合物的加工 .
电解质材料
“1-丁基-3-甲基咪唑鎓双(三氟甲基磺酰基)酰胺”是一类电解质材料,可用于制造锂离子电池 . 锂离子电池由阳极,阴极和电解质组成,并具有充放电循环 .
铀的提取
这种疏水性离子液体可以增强N,N,N ',N'-四(正辛基)二乙酰胺(TODGA)萃取剂在从硝酸水介质中提取铀(VI)方面的活性 .
化学合成
由于其优异的性能,这种离子液体广泛应用于化学过程的不同方面 . 它不仅是许多反应的优良溶剂,而且可以用作催化剂 .
电化学
作用机制
Target of Action
1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, also known as 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide or 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR, is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
This compound interacts with its targets by dissolving them. It is a good solvent and can dissolve many organic and inorganic substances . The resulting changes depend on the specific substance being dissolved.
Biochemical Pathways
For example, it can enhance the activity of certain extractants in the extraction of uranium (VI) from an aqueous nitric acid media .
Pharmacokinetics
As a hydrophobic ionic liquid, it is expected to have low water solubility .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. By dissolving various substances, it can facilitate a variety of chemical reactions and processes .
生化分析
Biochemical Properties
It is known that this compound can enhance the activity of N,N,N ′, N ′-tetra (n-octyl)diglycolamide (TODGA) extractant in the extraction of uranium (VI) from an aqueous nitric acid media .
Molecular Mechanism
It is known to interact with TODGA extractant in the extraction of uranium (VI) from an aqueous nitric acid media
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFXCHYORWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049234 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-83-3 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 174899-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?
A1: The molecular formula of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C12H19F6N3O4S2, and its molecular weight is 419.36 g/mol.
Q2: How does temperature affect the surface tension of [bmim][Tf2N]?
A: The surface tension of [bmim][Tf2N] decreases with increasing temperature. [] This behavior is typical for liquids, as increased thermal energy weakens the intermolecular forces responsible for surface tension.
Q3: What spectroscopic techniques are commonly used to characterize [bmim][Tf2N]?
A3: Several spectroscopic techniques can be employed to analyze [bmim][Tf2N], including:
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and analyzes intermolecular interactions. [, , , , ]
- Nuclear magnetic resonance (NMR): Provides structural information and insights into molecular interactions and dynamics. [, , , ]
- Ultrafast infrared spectroscopy: Investigates vibrational dynamics and interfacial effects in thin films. []
- UV-Vis spectroscopy: Studies the electronic structure and color changes induced by factors like irradiation. []
- X-ray absorption spectroscopy (XAS): Probes the local electronic and geometric structure around specific atoms, particularly useful for studying metal ion solvation. []
Q4: How does water content affect the electrochemical window of [bmim][Tf2N]?
A: Water contamination significantly narrows the electrochemical window of [bmim][Tf2N]. [] This effect is attributed to the electrolysis of water, which occurs at potentials within the electrochemical window of the pure IL, thus limiting its potential applications in electrochemical devices.
Q5: How does the alkyl chain length of imidazolium-based ionic liquids affect the properties of carboxylated nitrile rubber (XNBR)/layered double hydroxide (MgAl-LDH) composites?
A: Increasing the alkyl chain length of imidazolium-based ionic liquids, while maintaining the bis(trifluoromethylsulfonyl)imide anion, impacts the glass transition temperature, crosslink density, mechanical properties, and ionic conductivity of XNBR/IL-LDH composites. [] Shorter chain ILs like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) and [bmim][Tf2N] are more effective at enhancing ionic conductivity without significantly compromising mechanical properties.
Q6: Can [bmim][Tf2N] be used to form stable ionogels?
A: Yes, [bmim][Tf2N] has been successfully employed in the formation of stable ionogels via different methods, including:* Supramolecular self-assembly: Utilizing low molecular weight gelators like bis(amino alcohol)oxamides. []* Photopolymerization: Using crosslinked poly(glycidyl methacrylate) as the polymer host. []* Thiol-ene photopolymerization: Employing trimethylolpropane tris(3-mercaptopropionate) and 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as monomers. []
Q7: How is molecular dynamics (MD) simulation used to study [bmim][Tf2N]?
A7: MD simulations have proven invaluable for investigating various aspects of [bmim][Tf2N], such as:
- Solvation properties: Understanding how [bmim][Tf2N] interacts with solutes like gases, metal ions, and other solvents at the molecular level. [, , ]
- Transport properties: Exploring the diffusion dynamics of [bmim][Tf2N] and its mixtures, providing insights into viscosity and conductivity. [, ]
- Structural properties: Analyzing the liquid structure, ion pairing, and dynamics of [bmim][Tf2N] under different conditions. [, ]
Q8: What are the limitations of using simplified models to describe non-covalent interactions in [bmim][Tf2N]?
A: While simplified models focusing solely on hydrogen bonding between functional groups can be useful, they may not accurately capture the complexity of interactions in [bmim][Tf2N]. [] Fragment-based energy decomposition analyses highlight the importance of considering other non-covalent interactions like electrostatic and dispersion forces for a more complete understanding of the system's behavior.
Q9: How is [bmim][Tf2N] degraded?
A: [bmim][Tf2N] can be degraded through various methods, including photocatalytic degradation using dye-sensitized TiO2/SiO2 composites. [] This method offers a promising approach for breaking down imidazolium-based ILs into less harmful and biodegradable compounds.
Q10: Are there alternative solvents that can be used in place of [bmim][Tf2N]?
A: The choice of an alternative solvent depends on the specific application and desired properties. For instance:* Deep eutectic solvents (DESs): Can be considered as alternative solvents for CO2 absorption. []* Other ionic liquids: Depending on the application, other ILs with different cation/anion combinations may offer improved performance, cost-effectiveness, or environmental friendliness. [, ]
Q11: What are the challenges associated with the recycling and waste management of [bmim][Tf2N]?
A: While [bmim][Tf2N] offers advantages as a green solvent, its recycling and waste management require careful consideration due to its high thermal and chemical stability. [, ] Research efforts are focused on developing efficient and environmentally friendly methods for IL recovery and degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



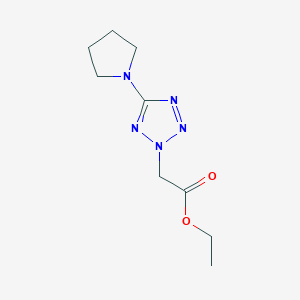
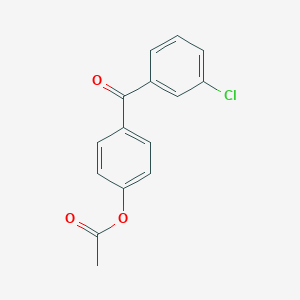

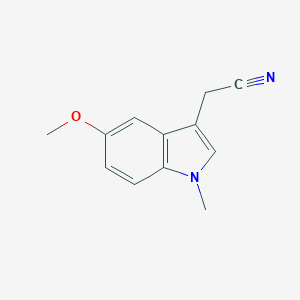




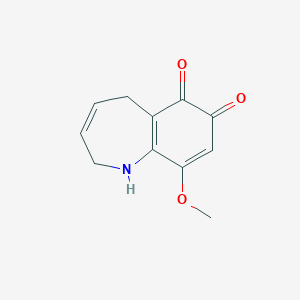

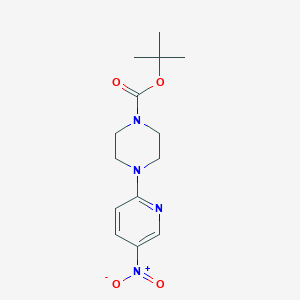
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
